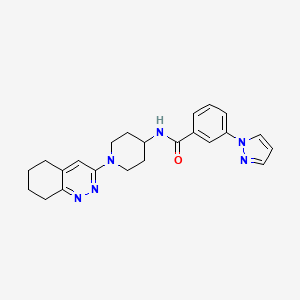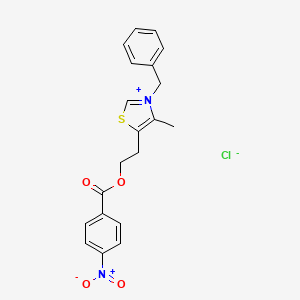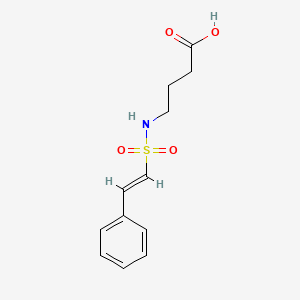
4-(Styrylsulfonylamino)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Styrylsulfonylamino)butyric acid, commonly known as STS, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have various biochemical and physiological effects, making it an interesting candidate for drug development. In
Mechanism of Action
The mechanism of action of STS is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), which play a role in gene expression and cell growth. Inhibition of HDACs can lead to cell cycle arrest and apoptosis, making STS a potential anti-cancer agent. STS has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and immune response.
Biochemical and physiological effects:
STS has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and inhibit the replication of HIV and other viruses. STS has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
STS has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo. Another limitation is that it can be toxic at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for STS research. One direction is to optimize the synthesis method to improve the yield and purity of STS. Another direction is to further investigate its mechanism of action, particularly its interaction with HDACs and NF-κB. Additionally, more studies are needed to evaluate its potential as a therapeutic agent for cancer, inflammation, and viral infections. Finally, more research is needed to evaluate its safety and toxicity in vivo.
Synthesis Methods
STS can be synthesized through various methods, including the reaction of styrene with sulfonamide, followed by the addition of butyric acid. Another method involves the reaction of sulfonyl chloride with butyric acid, followed by the addition of styrene. The yield of STS can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Scientific Research Applications
STS has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. STS has also been shown to reduce inflammation in animal models of arthritis and colitis. Furthermore, STS has been shown to inhibit the replication of HIV and other viruses.
properties
IUPAC Name |
4-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)7-4-9-13-18(16,17)10-8-11-5-2-1-3-6-11/h1-3,5-6,8,10,13H,4,7,9H2,(H,14,15)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATMKNVNERJQCC-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Styrylsulfonylamino)butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


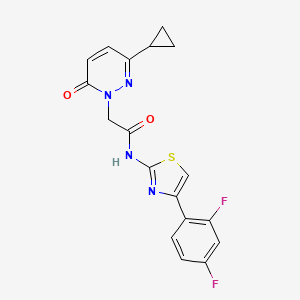
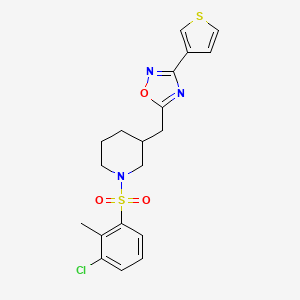
![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)
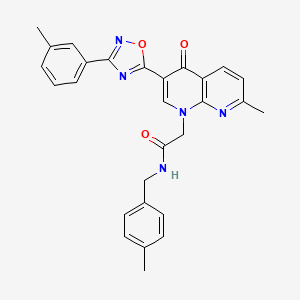
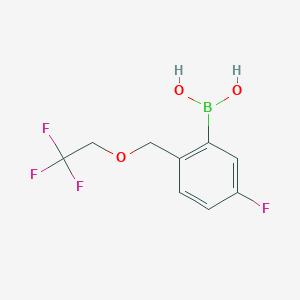
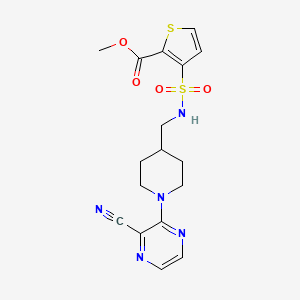
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)
![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)

